1,3-Dibenzyloxypropane
Overview
Description
1,3-Dibenzyloxypropane is an organic compound with the molecular formula C17H20O2. It is a derivative of propane where two benzyl groups are attached to the first and third carbon atoms of the propane chain. This compound is of interest in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxypropane can be synthesized through the reaction of benzyl bromide with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane and requires ambient temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols involving the use of benzyl bromide and 1,3-propanediol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyloxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form 1,3-dihydroxypropane.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 1,3-Dihydroxypropane.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dibenzyloxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyloxypropane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it is involved in, such as oxidation, reduction, or substitution, which lead to the formation of different products with distinct biological or chemical activities.
Comparison with Similar Compounds
1,3-Dibenzoylpropane: Similar in structure but contains carbonyl groups instead of ether linkages.
1,3-Diphenylpropane: Lacks the oxygen atoms present in 1,3-Dibenzyloxypropane.
1,3-Dihydroxypropane: Contains hydroxyl groups instead of benzyl groups.
Uniqueness: this compound is unique due to its ether linkages and benzyl groups, which provide distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-phenylmethoxypropoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQCDFHCPHJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340172 | |
Record name | 1,3-Dibenzyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-81-6 | |
Record name | 1,3-Dibenzyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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